3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
Properties
CAS No. |
113367-47-8 |
|---|---|
Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-4,9,13H,5H2,(H,14,15) |
InChI Key |
WQZBWDKFAAWVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Functionalization Reactions
2.1 Substitution Reactions
The bromophenyl substituent and carboxylic acid group enable further functionalization:
-
Nucleophilic aromatic substitution: The bromine atom on the phenyl ring can undergo substitution with nucleophiles (e.g., amines, alkoxides) .
-
Carboxylation: The carboxylic acid group can participate in esterification, amidation, or coupling reactions (e.g., with hydrazines) .
2.2 Cyclization and Amidation
-
Amidation: Reaction with 2,3-diaminopyridine forms carboxamides (e.g., 3H-imidazo[4,5-b]pyrazole derivatives) .
-
Cyclocondensation: With hydrazine derivatives, the compound forms heterocycles like pyrazolopyrimidines .
2.3 Biochemical Functionalization
-
Enzyme inhibition: The compound’s carboxylic acid group interacts with enzymes like carbonic anhydrase (CA), forming anion interactions with zinc ions in the active site .
Biochemical Interactions
3.1 Carbonic Anhydrase Inhibition
Derivatives of this compound show potent inhibition of CA isoforms (e.g., CA IX and XII), with K_i values as low as 0.62 nM . The bromophenyl group enhances selectivity by interacting with hydrophobic pockets in the enzyme active site.
| Compound | CA IX K_i (nM) | CA XII K_i (nM) |
|---|---|---|
| Unsubstituted phenyl | 1.3–1.5 | 2.5–7.7 |
| 4-halo-phenyl | 1.3–1.5 | 0.62–0.99 |
| Data from |
3.2 Antimicrobial and Antidepressant Activities
Derivatives with thiocarbamoyl groups exhibit antimicrobial and antidepressant properties, linked to interactions with MAO enzymes .
Analytical and Structural Insights
4.1 X-ray Diffraction
Single-crystal studies reveal:
-
A dihedral angle of 14.71° between the pyrazole ring and bromophenyl group .
-
Hydrogen bonding: N3—H1N3⋯F1 and C15—H15A⋯Br1 interactions stabilize the structure .
4.2 Spectroscopic Characterization
Key Challenges and Considerations
Scientific Research Applications
1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also modulate receptor functions by interacting with receptor proteins, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The target compound’s pyrazoline core is substituted with a 4-bromophenyl group at position 3 and a carboxylic acid group at position 3. Key comparisons with analogs include:
Table 1: Substituent Effects on Pyrazoline Derivatives
- Electronic Effects: The 4-bromophenyl group provides steric bulk and electron-withdrawing properties, enhancing binding to hydrophobic pockets in biological targets.
- Dihedral Angles : Analogous pyrazole derivatives (e.g., 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit dihedral angles of ~5° between aromatic rings and the pyrazoline core, influencing planarity and intermolecular interactions .
Table 2: Pharmacological Comparisons
- The target compound’s carboxylic acid group may enhance solubility and hydrogen bonding, while sulfur atoms in thiosemicarbazide could improve bioavailability compared to non-sulfur analogs like .
Crystallographic and Physicochemical Properties
- Crystal Packing : The target compound’s P21/c space group and layered packing differ from derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which crystallizes in P-1 with distinct π-π interactions .
Biological Activity
3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas, particularly in cancer treatment and antimicrobial applications.
- Molecular Formula : C13H13BrN2O4
- Molecular Weight : 341.16 g/mol
- CAS Number : 1264041-06-6
Synthesis
The compound can be synthesized through various methods, including the reaction of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide in ethanol, leading to the formation of the desired pyrazole derivative. This synthetic route allows for the introduction of functional groups that can enhance biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole structure have shown effectiveness against multiple cancer cell lines:
| Compound | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | Breast (MDA-MB-231) | 1.0 | Induces apoptosis, enhances caspase-3 activity |
| 7h | Breast (MDA-MB-231) | 1.0 | Induces apoptosis |
| 10c | Liver (HepG2) | 2.5 | Cell cycle arrest |
These compounds have been noted for their ability to disrupt microtubule assembly and induce apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .
Antimicrobial Activity
In addition to anticancer effects, pyrazole derivatives have shown promise as antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes and inhibit growth:
- Mechanism of Action : The pyrazole ring system can interfere with cellular processes in bacteria, leading to cell death.
- Target Pathogens : Studies indicate activity against Mycobacterium tuberculosis and other pathogenic bacteria .
Case Studies
- Breast Cancer Study : A study evaluated the effects of several pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that specific compounds could significantly reduce cell viability and induce apoptosis at micromolar concentrations.
- Tuberculosis Resistance : Research into new anti-tuberculosis drugs highlighted the potential of pyrazole derivatives to overcome resistance mechanisms in Mycobacterium tuberculosis, suggesting a dual role as both therapeutic and preventive agents against resistant strains .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
